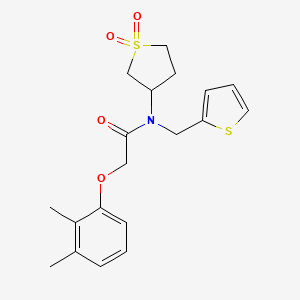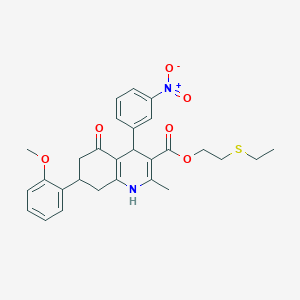![molecular formula C28H18FN5O3S B15029039 (5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029039.png)
(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-FLUOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a variety of functional groups, including a benzodioxin ring, a pyrazole ring, a fluorophenyl group, and a triazolothiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-FLUOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-FLUOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzodioxin ring, while reduction could lead to modified pyrazole derivatives.
Scientific Research Applications
(5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-FLUOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-FLUOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Barium Compounds: Chemically similar in terms of their reactivity and applications in various fields.
Uniqueness
(5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-FLUOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various studies.
Properties
Molecular Formula |
C28H18FN5O3S |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H18FN5O3S/c29-20-9-6-17(7-10-20)26-30-28-34(32-26)27(35)24(38-28)15-19-16-33(21-4-2-1-3-5-21)31-25(19)18-8-11-22-23(14-18)37-13-12-36-22/h1-11,14-16H,12-13H2/b24-15- |
InChI Key |
KIMHWJQUHCGUFR-IWIPYMOSSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C7=CC=CC=C7 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate](/img/structure/B15028961.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15028965.png)

![methyl {2-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B15028982.png)
![(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid](/img/structure/B15028988.png)
![(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B15028996.png)

![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15029003.png)
![2-(1,3-benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B15029012.png)
![4,4-dimethyl-8-morpholin-4-yl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B15029027.png)
![9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15029035.png)
![1-[(2,4-dimethylphenyl)amino]-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B15029040.png)

![(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one](/img/structure/B15029044.png)
